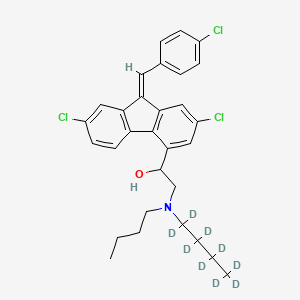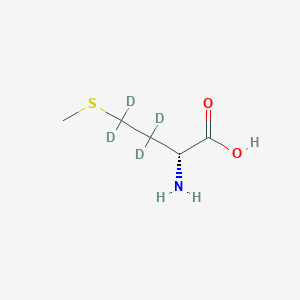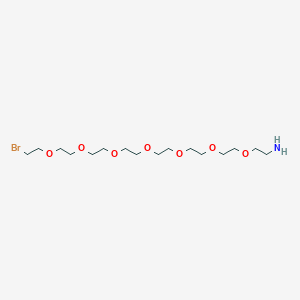
Bromo-PEG7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-PEG7-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of Bromo-PEG7-amine involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and yield of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bromo-PEG7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or carboxylic acids.
Coupling Reactions: The amine group can participate in coupling reactions with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and carboxylic acids. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Coupling Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxylic acids for coupling with the amine group.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with different functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Bromo-PEG7-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: It is used in bioconjugation and PEGylation reactions to modify biomolecules and improve their solubility and stability.
Medicine: PROTACs synthesized using this compound are being investigated as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
Bromo-PEG7-amine exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bromo-PEG4-amine
- Bromo-PEG6-amine
- Bromo-PEG8-amine
Uniqueness
Bromo-PEG7-amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker length for the synthesis of PROTACs. This makes it particularly suitable for applications where precise control over the distance between the ligands is required .
Propriétés
Formule moléculaire |
C16H34BrNO7 |
|---|---|
Poids moléculaire |
432.35 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C16H34BrNO7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16,18H2 |
Clé InChI |
RLEFVPCXTNOXJK-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


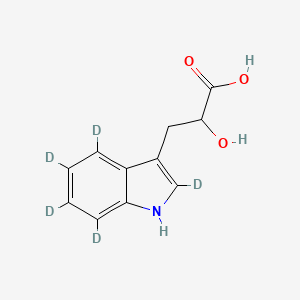
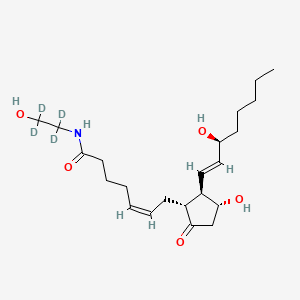
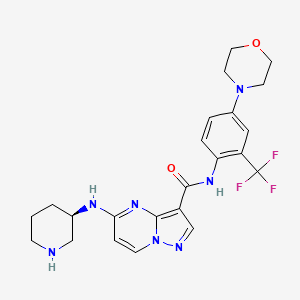
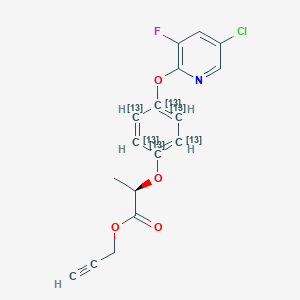
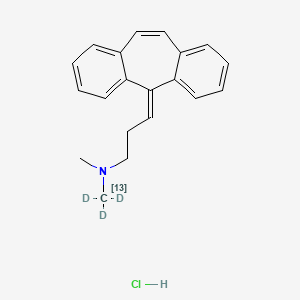
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
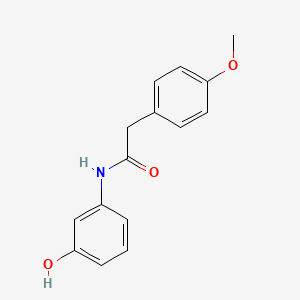
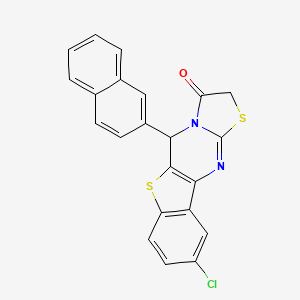

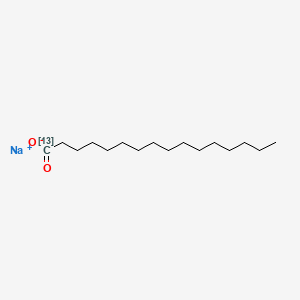
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

